6-O-Vanilloylajugol
Overview
Description
Molecular Structure Analysis
The molecular formula of 6-O-Vanilloylajugol is C23H30O12 . The structures of all compounds were established by spectroscopic evidence (UV, IR, 1D and 2D NMR, LC-ESIMS) .Physical And Chemical Properties Analysis
6-O-Vanilloylajugol has a molecular weight of 498.5 g/mol . It is a white or off-white crystalline powder with a spicy aroma . It is soluble in some organic solvents such as ethanol and dichloromethane, but insoluble in water .Scientific Research Applications
Chemical Composition and Isolation
- Isolation from Rehmannia glutinosa: 6-O-Vanilloylajugol was identified as one of the compounds isolated from the roots of Rehmannia glutinosa. This compound was elucidated through extensive spectroscopic methods, highlighting its significance in phytochemistry research (Vu Kim Thu et al., 2021).
Bioactivity and Pharmacological Effects
- TRPV1 Receptor Research: Though the specific activity of 6-O-Vanilloylajugol on TRPV1 receptors is not directly mentioned, several studies on vanilloids (a class to which 6-O-Vanilloylajugol likely belongs) have investigated their interactions with TRPV1 receptors. TRPV1 receptors are involved in pain perception and various physiological responses (Rebecca M. Sappington & D. Calkins, 2008).
- Potential in Neuroprotective Research: Vanilloids like 6-O-Vanilloylajugol may have implications in neuroprotective research, given the role of TRPV1 receptors in various neurological conditions. The understanding of TRPV1's function in the brain and nervous system could be crucial in developing treatments for neurodegenerative diseases (A. Engler et al., 2007).
Implications in Cancer Research
- Vanilloids in Cancer Therapy: The role of vanilloids in modulating TRPV1-expressing tumors provides a potential pathway for cancer treatment. Research on vanilloids could lead to the development of new therapeutic strategies targeting these receptors (Charlotte Baker et al., 2019).
Drug Development and Delivery
- Drug Conjugates and Delivery Systems: The development of natural product-drug conjugates, which may include vanilloids like 6-O-Vanilloylajugol, is a significant area of research. These conjugates can enhance drug efficacy and specificity, opening new avenues in drug delivery systems (M. Vicent & R. Duncan, 2006).
properties
IUPAC Name |
[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O12/c1-23(30)8-14(33-20(29)10-3-4-12(25)13(7-10)31-2)11-5-6-32-21(16(11)23)35-22-19(28)18(27)17(26)15(9-24)34-22/h3-7,11,14-19,21-22,24-28,30H,8-9H2,1-2H3/t11-,14+,15+,16+,17+,18-,19+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAISAAYEQAVGA-YYFWYDPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Vanilloylajugol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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